Methyl 2,6-diphenylpyridine-4-carboxylate
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Overview
Description
Methyl 2,6-diphenylpyridine-4-carboxylate is an organic compound with the molecular formula C19H15NO2 It is a derivative of pyridine, featuring two phenyl groups attached to the 2 and 6 positions of the pyridine ring, and a carboxylate ester group at the 4 position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2,6-diphenylpyridine-4-carboxylate typically involves the reaction of 2,6-diphenylpyridine with methyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions, and the product is purified by recrystallization or column chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow processes and the use of automated systems to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
Methyl 2,6-diphenylpyridine-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: The phenyl groups and the pyridine ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) can be used under appropriate conditions.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or alkanes.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Methyl 2,6-diphenylpyridine-4-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential as a pharmaceutical intermediate or active compound in drug development.
Industry: Utilized in the development of materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of Methyl 2,6-diphenylpyridine-4-carboxylate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved would vary based on the specific biological context and the nature of the interactions.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2,6-dip-tolylpyridine-4-carboxylate
- Methyl 2-(4-methoxyphenyl)-6-phenylpyridine-4-carboxylate
- Methyl 2-(4-bromophenyl)-6-phenylpyridine-4-carboxylate
- Methyl 2-(4-chlorophenyl)-6-phenylpyridine-4-carboxylate
- Methyl 2-(4-fluorophenyl)-6-phenylpyridine-4-carboxylate
Uniqueness
Methyl 2,6-diphenylpyridine-4-carboxylate is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and physical properties
Properties
Molecular Formula |
C19H15NO2 |
---|---|
Molecular Weight |
289.3 g/mol |
IUPAC Name |
methyl 2,6-diphenylpyridine-4-carboxylate |
InChI |
InChI=1S/C19H15NO2/c1-22-19(21)16-12-17(14-8-4-2-5-9-14)20-18(13-16)15-10-6-3-7-11-15/h2-13H,1H3 |
InChI Key |
JOOROBCJEYIHBD-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC(=NC(=C1)C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
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